molecular formula C21H19N3O3 B2595977 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1286698-36-9

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2595977
CAS RN: 1286698-36-9
M. Wt: 361.401
InChI Key: FGXDFWARNYHFKV-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.401. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Novel Synthesis Approaches : A study by Shaabani et al. (2009) introduced a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, closely related to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide, utilizing aromatic diamine, Meldrum's acid, and an isocyanide in a catalyst-free environment at room temperature, highlighting an alternative route for constructing benzo[b][1,5]diazepine derivatives with significant biological activities (Shaabani et al., 2009).

  • Receptor Binding Studies : Research conducted by Remy et al. (1983) on 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives, which share a structural framework with the target compound, demonstrated their potential in receptor binding studies relevant to neuroleptic activities. These studies are crucial for understanding the interaction of such compounds with biological receptors, potentially guiding the development of new therapeutic agents (Remy et al., 1983).

  • Antagonistic Activity and Synthesis : The synthesis and evaluation of N-benzylcarboxamide derivatives of bicyclic compounds, including tetrahydro-6H-pyrido[2,3-b][1,5]oxazocin-6-one, by Ishichi et al. (2004), revealed significant NK1-antagonistic activity. These findings underscore the therapeutic potential of such compounds in treating conditions mediated by the NK1 receptor, such as depression and anxiety (Ishichi et al., 2004).

Pharmacological Applications

  • Anti-Influenza Virus Activity : A study by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their fused heterocycles, including structures related to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide, showed remarkable activity against the avian influenza virus. Such compounds represent a promising direction for developing new antiviral drugs (Hebishy et al., 2020).

  • Anticancer Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. While not directly related to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide, this research highlights the ongoing efforts to explore structurally novel compounds for potential pharmacological uses, including anticancer applications (Abu‐Hashem et al., 2020).

properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-23-12-13-27-19-9-6-16(14-18(19)21(23)26)22-20(25)15-4-7-17(8-5-15)24-10-2-3-11-24/h2-11,14H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXDFWARNYHFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(1H-pyrrol-1-yl)benzamide

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